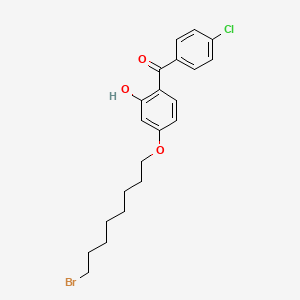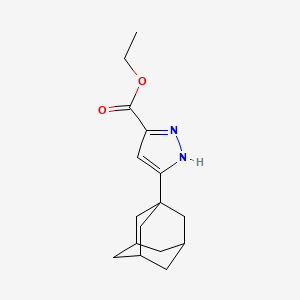![molecular formula C13H13F3IN3O2 B1375672 tert-Butyl (3-iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)carbamate CAS No. 1346447-34-4](/img/structure/B1375672.png)
tert-Butyl (3-iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)carbamate
Descripción general
Descripción
“tert-Butyl (3-iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)carbamate” is a chemical compound with the empirical formula C13H13F3IN3O2 and a molecular weight of 427.16 . It is a solid substance . This compound belongs to the class of organic compounds known as pyrrolopyridines .
Molecular Structure Analysis
The molecular structure of this compound includes a pyrrolo[2,3-b]pyridine ring substituted with iodine and trifluoromethyl groups . The presence of these substituents can significantly influence the compound’s chemical properties and reactivity.Physical And Chemical Properties Analysis
This compound is a solid . Its exact physical and chemical properties, such as melting point, boiling point, solubility, and stability, are not provided in the available resources.Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactions
- Regioselectivity in Synthesis : Research demonstrates the synthesis of related compounds such as 1-tert-butyl-3(5)-(trifluoromethyl)-1H-pyrazoles, highlighting the importance of reaction media and regioselectivity in synthesizing trifluoromethylated heterocycles (Martins et al., 2012).
- Crystal Structures and Interactions : Studies on tert-butyl carbamate derivatives, including similar compounds, focus on their crystal structures and the interactions like hydrogen and halogen bonds, which are crucial for understanding the compound's properties (Baillargeon et al., 2017).
- Lithiation Reactions : Research on derivatives of pyridine, such as tert-butyl N-(pyridin-3-ylmethyl)carbamate, shows how lithiation reactions occur in these compounds, which is significant for further functionalization (Smith et al., 2013).
- Photoredox-Catalyzed Reactions : The compound has been used in photoredox-catalyzed amination reactions, providing pathways for the assembly of complex molecules like 3-aminochromones (Wang et al., 2022).
Applications in Material Science
- Molecular and Crystal Structure Analysis : Investigations on tert-butyl carbamate derivatives provide insights into their molecular orientation, dipole moments, and columnar stacking, which are crucial for material science applications (Baillargeon et al., 2014).
Pharmaceutical and Medicinal Chemistry
- Antimalarial Activity : A related compound, JPC-3210, which includes the tert-butyl and trifluoromethyl groups, was selected for malaria treatment due to its superior antimalarial activity and lower cytotoxicity, highlighting the potential of similar compounds in medicinal chemistry (Chavchich et al., 2016).
- Antibacterial Activity : Derivatives of tert-butyl carbamate, including similar compounds, have been synthesized and evaluated for their antibacterial activity, demonstrating the compound's relevance in developing new antibacterial agents (Prasad, 2021).
Safety And Hazards
Propiedades
IUPAC Name |
tert-butyl N-[3-iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-4-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F3IN3O2/c1-12(2,3)22-11(21)20-9-6(13(14,15)16)4-18-10-8(9)7(17)5-19-10/h4-5H,1-3H3,(H2,18,19,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXLOQSWWQKSZOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C2C(=CNC2=NC=C1C(F)(F)F)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F3IN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401113034 | |
| Record name | Carbamic acid, N-[3-iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-4-yl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401113034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
427.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (3-iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)carbamate | |
CAS RN |
1346447-34-4 | |
| Record name | Carbamic acid, N-[3-iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-4-yl]-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1346447-34-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, N-[3-iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-4-yl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401113034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




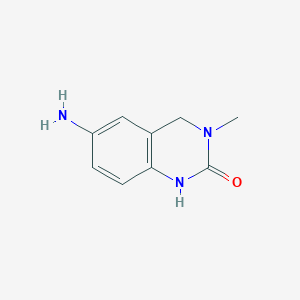
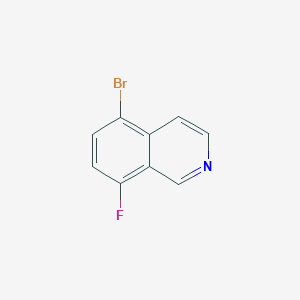




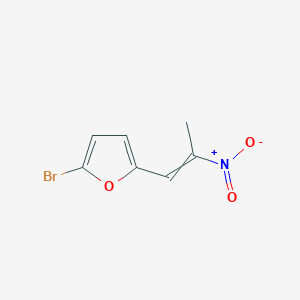


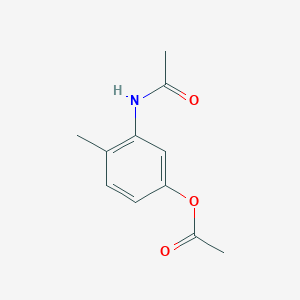
![Tert-butyl 5-(aminomethyl)hexahydrocyclopenta[C]pyrrole-2(1H)-carboxylate](/img/structure/B1375608.png)
